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Clinafloxacin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Clinafloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity

against Gram-positive, Gram-negative, and anaerobic bacteria. Its potent antimicrobial effects

stem from its dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes

in DNA replication. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, mechanism of action, antibacterial activity, and

pharmacokinetic profile of Clinafloxacin. Detailed experimental protocols for susceptibility

testing are also included to facilitate further research and development.

Chemical Structure and Identification
Clinafloxacin, a synthetic fluoroquinolone, possesses a core structure characterized by a

cyclopropyl group at the N-1 position, a fluorine atom at C-6, a chlorine atom at C-8, and a 3-

amino-1-pyrrolidinyl substituent at the C-7 position.[1][2][3] The chemical identifiers and

structure of Clinafloxacin are summarized in the table below.
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Identifier Value

IUPAC Name

7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-

cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic

acid[3][4]

CAS Number 105956-97-6[1][2][5]

Molecular Formula C₁₇H₁₇ClFN₃O₃[1][2][5]

Molecular Weight 365.79 g/mol [2][4][5]

SMILES
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4

CCC(C4)N)F)C(=O)O[4]

Synonyms CI-960, PD-127391, AM-1091[1][2][5]

Stereochemistry Racemic mixture[6]

Physicochemical Properties
Clinafloxacin is typically a white to off-white or milk-white crystalline powder.[5] Its

physicochemical properties are crucial for its formulation, absorption, and distribution.

Property Value Source

Melting Point 253-258 °C (decomposes) [2][5]

Solubility
Water: Soluble (relatively high)

[1][4]

Methanol: ~2 mg/mL at 25 °C [4]

DMSO: Slightly soluble [5]

pKa
Data not available in the

searched literature.

LogP (XLogP3-AA)
0.4 (Computed for (R)-

enantiomer)
[4]
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Mechanism of Action
Clinafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II

topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][5][7] This dual-targeting

mechanism contributes to its potent and broad-spectrum activity.

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.

Clinafloxacin binds to the enzyme-DNA complex, preventing the re-ligation of the cleaved

DNA strands. This leads to the accumulation of double-strand breaks, cessation of DNA

replication, and ultimately, cell death.

Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main

target. This enzyme is crucial for the decatenation of daughter chromosomes following DNA

replication. Inhibition by Clinafloxacin prevents the segregation of replicated DNA, leading

to a lethal blockage of cell division.

The following diagram illustrates the signaling pathway of Clinafloxacin's mechanism of

action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b000351?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8395494/
https://academic.oup.com/jac/article/31/6/893/707637
https://www.kairosafe.it/en/antibiogram-discs-with-antibiotic/4967-susceptibility-discs-clinafloxacin-5-%C2%B5g-.html
https://www.benchchem.com/product/b000351?utm_src=pdf-body
https://www.benchchem.com/product/b000351?utm_src=pdf-body
https://www.benchchem.com/product/b000351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Mechanism of action of Clinafloxacin.

Antibacterial Spectrum and Activity
Clinafloxacin demonstrates potent in vitro activity against a wide range of clinically significant

pathogens, including many strains resistant to other antibiotics. The following table summarizes

the Minimum Inhibitory Concentration (MIC) values for Clinafloxacin against various bacterial

species.
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Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Gram-Positive Aerobes

Staphylococcus aureus

(methicillin-susceptible)
0.03 0.06

Staphylococcus aureus

(methicillin-resistant)
0.5 1

Streptococcus pneumoniae

(penicillin-susceptible)
0.06 0.12

Streptococcus pneumoniae

(penicillin-resistant)
0.12 0.25

Enterococcus faecalis 0.12 0.25

Gram-Negative Aerobes

Escherichia coli ≤0.015 0.03

Klebsiella pneumoniae 0.03 0.12

Pseudomonas aeruginosa 0.5 4

Haemophilus influenzae ≤0.015 ≤0.015

Anaerobic Bacteria

Bacteroides fragilis group 0.25 0.5

Clostridium perfringens 0.12 0.25

Experimental Protocols: Minimum Inhibitory
Concentration (MIC) Determination
The determination of the MIC is a fundamental in vitro method to assess the susceptibility of a

bacterial isolate to an antimicrobial agent. The following is a generalized protocol for the broth

microdilution method, a standard procedure for determining the MIC of Clinafloxacin.

Materials:
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Clinafloxacin analytical grade powder

Appropriate solvent (e.g., sterile distilled water or 0.1 N NaOH followed by dilution in sterile

water)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland turbidity

Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

Incubator (35 ± 2 °C)

Microplate reader or a viewing mirror

Procedure:

Preparation of Clinafloxacin Stock Solution: Prepare a stock solution of Clinafloxacin at a

high concentration (e.g., 1000 µg/mL) in an appropriate solvent. Ensure complete

dissolution.

Preparation of Clinafloxacin Dilutions: Perform serial twofold dilutions of the stock solution

in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration

range (e.g., 0.008 to 16 µg/mL).

Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate

in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This

corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to

achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well

containing the Clinafloxacin dilutions. Include a growth control well (inoculum without

antibiotic) and a sterility control well (broth without inoculum).

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.
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Reading the MIC: The MIC is the lowest concentration of Clinafloxacin that completely

inhibits visible growth of the organism. This can be determined visually by observing the

absence of turbidity or by using a microplate reader to measure optical density. The growth

control well should show distinct turbidity, and the sterility control well should remain clear.

The following diagram illustrates the experimental workflow for MIC determination.
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Experimental Workflow for MIC Determination
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Caption: Workflow for MIC determination.
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Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of Clinafloxacin has been studied in healthy volunteers and

patients. Key parameters are summarized below.

Pharmacokinetic
Parameter

Value Source

Oral Bioavailability ~90% [1][4]

Protein Binding 0-10% [1][5]

Elimination Half-life (t½) 6.1 hours [1][5]

Time to Peak Concentration

(Tmax)
0.7 hours (oral) [1]

Metabolism
Approximately 50%

metabolized by the liver.
[1]

Excretion

Roughly equal hepatic and

renal clearance. About 50% of

the dose is excreted

unchanged in the urine.

[1][5]

Conclusion
Clinafloxacin is a potent fluoroquinolone antibiotic with a favorable pharmacokinetic profile

and broad-spectrum antibacterial activity. Its dual-targeting mechanism of action against both

DNA gyrase and topoisomerase IV makes it an effective agent against a wide array of

pathogens, including resistant strains. The data and protocols presented in this technical guide

provide a comprehensive resource for researchers and drug development professionals

working with or interested in Clinafloxacin. Despite its promising in vitro and early clinical data,

the development of Clinafloxacin was halted due to safety concerns, which should be a key

consideration in any future research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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